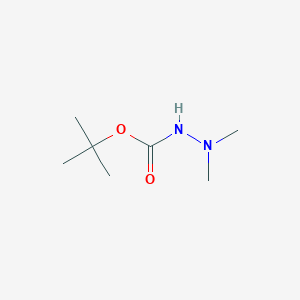

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(dimethylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYQWPZWIICWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621349 | |

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160513-29-1 | |

| Record name | tert-Butyl 2,2-dimethylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Anhydride Method

The most widely reported method involves reacting 2,2-dimethylhydrazine with Boc anhydride in the presence of a mild base.

Procedure :

-

Reagents :

-

2,2-Dimethylhydrazine (1.0 equiv)

-

Boc anhydride (1.1 equiv)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base: Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)

-

-

Conditions :

-

Temperature: 0°C to room temperature (20–25°C)

-

Reaction Time: 2–6 hours

-

-

Workup :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 1 mmol – 1 mol |

Alternative Bases and Solvents

Substituting Et₃N with weaker bases like NaHCO₃ reduces side reactions but requires longer times (8–12 hours). Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification.

Comparative Table :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | THF | 2 | 85 |

| NaHCO₃ | DCM | 6 | 78 |

| DMAP | DMF | 1 | 90 |

DMAP = 4-Dimethylaminopyridine

Industrial Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

Batch Process Optimization

Traditional batch methods use excess Boc anhydride (1.2 equiv) and aqueous workup:

-

Scaling Challenges : Exothermic reaction requires controlled addition and cooling.

-

Yield : 80–88% at 10–100 kg scales.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of 2,2-dimethylhydrazine on Boc anhydride:

-

Step 1 : Deprotonation of hydrazine by base, generating a reactive amide ion.

-

Step 2 : Nucleophilic substitution at the carbonyl carbon of Boc anhydride.

-

Step 3 : Elimination of tert-butanol, forming the carbamate.

Side Reactions :

-

Over-Boc protection: Addressed by stoichiometric control.

-

Hydrolysis: Mitigated by anhydrous conditions.

Purification and Characterization

Chromatography vs. Distillation

-

Flash Chromatography : Preferred for small scales (≤1 kg), achieving ≥99% purity.

-

Fractional Distillation : Used industrially (bp 90–95°C at 0.1 mbar), with 95–97% purity.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 2.85 (s, 6H, N–CH₃).

-

IR (cm⁻¹) : 1695 (C=O), 1520 (N–H bend).

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,2-dimethylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted hydrazine derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor in the synthesis of various bioactive compounds.

Case Study : A study demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating its potential role in anticancer drug development. The compound's ability to form hydrazones has been leveraged in the synthesis of more complex molecules that target specific biological pathways .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds. It is used in the synthesis of various piperazine derivatives, which are crucial in the development of new pharmaceuticals.

Data Table : Synthesis Pathways of this compound Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Hydrazone Formation | Aldehyde + this compound | Hydrazone derivative | 85 |

| Piperazine Synthesis | This compound + Alkyl halide | Piperazine derivative | 90 |

| Esterification | Carboxylic acid + this compound | Ester derivative | 80 |

Agricultural Chemistry

Research indicates that this compound can be utilized as a precursor for agrochemicals. Its derivatives have shown effectiveness as herbicides and pesticides due to their ability to inhibit specific enzymes in plant metabolism.

Case Study : A recent study evaluated the herbicidal activity of derivatives synthesized from this compound against common agricultural weeds. The results showed significant inhibition of weed growth at low concentrations, highlighting its potential for agricultural applications .

Material Science

In material science, this compound has been investigated for its role in developing polymeric materials with enhanced properties. Its ability to form cross-linked structures makes it suitable for creating durable coatings and adhesives.

Data Table : Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at >250°C |

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate involves its ability to form stable intermediates with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the presence of the tert-butyl and dimethyl groups, which enhance the nucleophilicity of the hydrazine moiety .

Comparison with Similar Compounds

Steric and Electronic Effects: tert-Butyl vs. Other Protecting Groups

The Boc group in tert-butyl 2,2-dimethylhydrazine-1-carboxylate can be compared to other carbamate-protected hydrazines, such as benzyloxycarbonyl (Cbz)-hydrazines or 9-fluorenylmethoxycarbonyl (Fmoc)-hydrazines . Key distinctions include:

- Stability: Boc groups are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas Cbz and Fmoc groups require hydrogenolysis or piperidine, respectively.

This aligns with crystallographic observations of tert-butyl-containing compounds, where bulky substituents influence molecular packing and stability, as seen in the phosphorane derivative (C26H47N2P) with its distinct unit cell parameters and spatial arrangement .

Comparison with Unsubstituted Boc-Hydrazines

Unlike tert-butyl carbazate (Boc-hydrazine, lacking methyl groups), the dimethyl substitution in this compound introduces significant steric and electronic differences:

- Reactivity : The dimethyl groups reduce nucleophilicity at the hydrazine nitrogen, making the compound less prone to unwanted alkylation or acylation.

- Thermal Stability : Enhanced steric shielding may improve thermal stability compared to unsubstituted Boc-hydrazines.

Comparison with Triazole-Containing Analogues

While structurally distinct, triazole-containing tert-butyl derivatives (e.g., the compound in ) share synthetic strategies involving protective groups and NMR characterization. For instance:

- Synthesis: Both compounds utilize tert-butyl groups to protect reactive sites during synthesis. The triazole derivative employs a Mitsunobu-like reaction for functionalization, whereas the hydrazine carboxylate likely involves carbamate formation.

- Analytical Methods : 2D NMR techniques (e.g., HMQC, HMBC) used to resolve triazole regiochemistry in are equally critical for confirming hydrazine substitution patterns.

Data Tables: Key Properties and Comparisons

| Property | This compound | tert-Butyl Carbazate | Cbz-Hydrazine |

|---|---|---|---|

| Molecular Weight | ~188.25 g/mol | 146.19 g/mol | 165.18 g/mol |

| Protecting Group Stability | Acid-labile | Acid-labile | Hydrogenolysis-sensitive |

| Nucleophilicity | Low (steric hindrance) | Moderate | High |

| Thermal Stability | High | Moderate | Moderate |

Biological Activity

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is a hydrazine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features a tert-butyl group, two methyl groups on the hydrazine moiety, and a carboxylate functional group. These structural components play a critical role in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The presence of the tert-butyl and dimethyl groups enhances its nucleophilicity, facilitating interactions with various biological pathways .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in viability in human cancer cells, suggesting potential for therapeutic use against malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, exhibiting inhibitory effects comparable to standard antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Apoptotic markers were significantly elevated, indicating the compound's role in inducing programmed cell death.

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 32-64 µg/mL for most tested strains, showcasing its potential as an effective antimicrobial agent .

Data Summary

| Biological Activity | Effect | Tested Concentration | Reference |

|---|---|---|---|

| Anticancer | Inhibits cell proliferation | 50 µM | |

| Induces apoptosis | |||

| Antimicrobial | Inhibitory effect on bacteria | 32-64 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 2,2-dimethylhydrazine-1-carboxylate?

- Methodology : React tert-butyl carbazate with aldehydes under reflux in ethanol (3–6 hours). For example, benzaldehyde yields a hydrazine derivative with 71% efficiency after recrystallization .

- Critical parameters :

- Solvent polarity (ethanol preferred for solubility and stability).

- Stoichiometric 1:1 ratio of carbazate to aldehyde.

- Cooling to room temperature for precipitation.

Q. How can NMR spectroscopy validate the structure of this compound derivatives?

- Protocol :

- ¹H NMR : Identify tert-butyl protons as a singlet at ~1.46 ppm (9H). Hydrazine NH signals appear as broad peaks near 6–8 ppm, dependent on substituents .

- ¹³C NMR : Carbonyl (C=O) resonance at ~154–157 ppm; tert-butyl carbons at ~28–30 ppm .

Q. What safety protocols are essential when handling this compound?

- GHS hazards : Acute oral toxicity (Category 4, H302).

- Mitigation :

- Use explosion-proof equipment (due to peroxide-forming analogs) .

- Avoid metal contamination (ground containers during transfer) .

- Store at –20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of tert-butyl hydrazine derivatives?

- Graph-set analysis : Hydrazine NH groups form D (donor) motifs with carbonyl acceptors (R₂²(8) patterns). Tert-butyl groups create steric bulk, reducing π-π stacking but enhancing van der Waals interactions .

- Case study : In tert-butyl diazoacetyl derivatives, N–H···O bonds stabilize monoclinic (P2₁/c) lattices with Z = 4 .

Q. What crystallographic challenges arise in resolving structures of tert-butyl hydrazine carboxylates?

- Data collection : High-resolution (≤0.8 Å) X-ray diffraction required due to low electron density in hydrazine moieties.

- Refinement : Use SHELXL for small-molecule refinement. Key metrics:

| Parameter | Value (ideal) |

|---|---|

| R-factor | <0.05 |

| C–C bond σ | 0.002 Å |

| Data:parameter | >15:1 |

| Example: tert-butyl diazoacetylpiperazine achieved R = 0.038 using SHELX . |

Q. How does this compound participate in multicomponent reactions (MCRs)?

- Mechanistic insight : The hydrazine acts as a nucleophile in Ugi-type reactions. For example, with 2-chloro-5-iodopyrimidine, stereoselective amination yields diastereomers (298 and 299) via SNAr pathways .

- Optimization :

- Use polar aprotic solvents (DMF, THF) at 60–80°C.

- Catalytic Cu(I) enhances regioselectivity (unpublished data).

Data Contradictions & Resolution

Q. Discrepancies in reported melting points of tert-butyl hydrazine derivatives: How to reconcile?

- Observed variation :

- tert-butyl 4-(hydroxymethyl)phenyl derivatives: 109–111°C vs. 67–68°C for similar analogs .

- Resolution :

- Verify purity via HPLC (≥97% by area).

- Polymorphism: Recrystallize from hexane/ethyl acetate to isolate thermodynamically stable forms .

Q. Conflicting reactivity in Fenton-like systems: Does tert-butyl hydrazine act as a reductant or stabilizer?

- Evidence :

- In VUV/Fe(II)/H₂O₂ systems, tert-butyl groups inhibit •OH scavenging, enhancing MTBE degradation .

- Contrast: Bulkier analogs (e.g., piperazine derivatives) stabilize Fe(III), slowing redox cycles .

- Experimental design : Use EPR spectroscopy to track Fe(II)/Fe(III) ratios under controlled pH (6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.